molecular formula C16H10FN3O3 B4765027 (2E)-2-cyano-3-(3-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide

(2E)-2-cyano-3-(3-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide

Cat. No.: B4765027
M. Wt: 311.27 g/mol
InChI Key: BFSSQAHUDMYQAU-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-cyano-3-(3-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide is an organic compound characterized by the presence of a cyano group, a fluorophenyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-cyano-3-(3-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide typically involves a multi-step process:

    Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate aldehyde and an amide.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using a cyanide source such as sodium cyanide or potassium cyanide.

    Fluorination: The fluorophenyl group is incorporated through a halogen exchange reaction, typically using a fluorinating agent like cesium fluoride.

    Nitration: The nitrophenyl group is introduced through a nitration reaction, using a nitrating agent such as nitric acid.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine or sulfuric acid under controlled conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

(2E)-2-cyano-3-(3-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(3-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the nitrophenyl and fluorophenyl groups can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    (2E)-2-cyano-3-(4-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide: Similar structure but with a different position of the fluorine atom.

    (2E)-2-cyano-3-(3-chlorophenyl)-N-(2-nitrophenyl)prop-2-enamide: Similar structure but with a chlorine atom instead of fluorine.

    (2E)-2-cyano-3-(3-fluorophenyl)-N-(4-nitrophenyl)prop-2-enamide: Similar structure but with a different position of the nitro group.

Uniqueness: The unique combination of the cyano, fluorophenyl, and nitrophenyl groups in (2E)-2-cyano-3-(3-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide imparts distinct electronic and steric properties, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(E)-2-cyano-3-(3-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3O3/c17-13-5-3-4-11(9-13)8-12(10-18)16(21)19-14-6-1-2-7-15(14)20(22)23/h1-9H,(H,19,21)/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSSQAHUDMYQAU-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=CC2=CC(=CC=C2)F)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C(=C/C2=CC(=CC=C2)F)/C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-cyano-3-(3-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide
Reactant of Route 2
(2E)-2-cyano-3-(3-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide
Reactant of Route 3
(2E)-2-cyano-3-(3-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide
Reactant of Route 4
(2E)-2-cyano-3-(3-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide
Reactant of Route 5
(2E)-2-cyano-3-(3-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide
Reactant of Route 6
(2E)-2-cyano-3-(3-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.